3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide
Description
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with bromophenoxy and indole moieties
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-18-5-2-6-21(12-18)29-14-15-3-1-4-16(9-15)23(28)26-13-20-11-17-10-19(25)7-8-22(17)27-20/h1-12,27H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYVASIXWNJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)COC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide typically involves multiple steps:
Preparation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxy methyl intermediate: This involves the reaction of 3-bromophenol with formaldehyde to form the corresponding bromophenoxy methyl compound.
Synthesis of 5-chloro-1H-indole-2-carboxaldehyde: This can be synthesized through various methods, including the Fischer indole synthesis.
Coupling Reaction: The final step involves the coupling of the bromophenoxy methyl intermediate with 5-chloro-1H-indole-2-carboxaldehyde in the presence of a suitable coupling agent to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of signaling pathways. The bromophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide
- 3-[(3-fluorophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide
- 3-[(3-iodophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide
Uniqueness
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the indole and benzamide moieties provides a distinct profile that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
